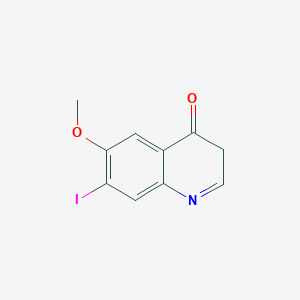
2-(3-Bromo-5-nitrophenoxy)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-5-nitrophenoxy)acetic acid is an organic compound that features a bromine and nitro group attached to a phenoxyacetic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-nitrophenoxy)acetic acid typically involves the bromination and nitration of phenoxyacetic acid. The process begins with the bromination of phenoxyacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
Industrial production of 2-(3-Bromo-5-nitrophenoxy)acetic acid may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(3-Bromo-5-nitrophenoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Various substituted phenoxyacetic acids.
Reduction: 2-(3-Bromo-5-aminophenoxy)acetic acid.
Oxidation: Corresponding carboxylic acids or aldehydes.
科学的研究の応用
2-(3-Bromo-5-nitrophenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Bromo-5-nitrophenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(3-Chloro-5-nitrophenoxy)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromo-5-aminophenoxy)acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(3-Bromo-5-nitrophenoxy)acetic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H6BrNO5 |
|---|---|
分子量 |
276.04 g/mol |
IUPAC名 |
2-(3-bromo-5-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-1-6(10(13)14)3-7(2-5)15-4-8(11)12/h1-3H,4H2,(H,11,12) |
InChIキー |
QGNVJJFIQPMLKY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OCC(=O)O)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
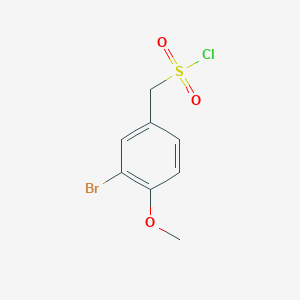
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)

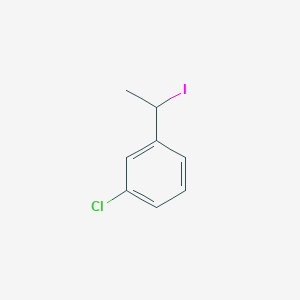
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)
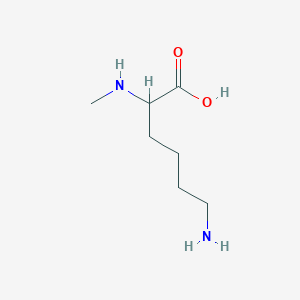
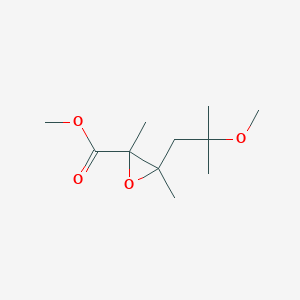
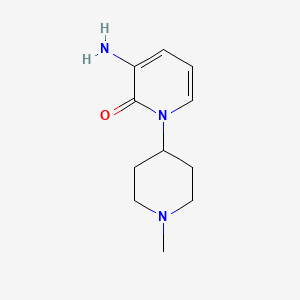
![Oxirane, 2-[4-(methylsulfonyl)phenyl]-, (2S)-](/img/structure/B15328654.png)
